5-Bromo-2-fluorobenzaldehyde

概述

描述

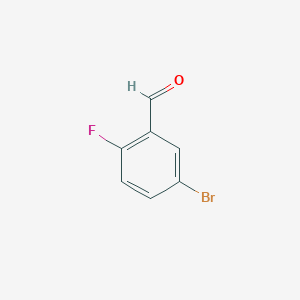

5-Bromo-2-fluorobenzaldehyde (CAS RN: 93777-26-5) is an aromatic aldehyde with the molecular formula C₇H₄BrFO and a molecular weight of 203.01 g/mol . It features a benzaldehyde core substituted with bromine at the 5-position and fluorine at the 2-position. This compound is commercially available with purities exceeding 95% (GC) and is typically stored under inert atmospheric conditions at room temperature .

准备方法

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzaldehyde can be synthesized through various methods. One common method involves the bromination of 2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 5-Bromo-2-fluorobenzoic acid.

Reduction: 5-Bromo-2-fluorobenzyl alcohol.

科学研究应用

Organic Synthesis

5-Bromo-2-fluorobenzaldehyde serves as a versatile precursor in organic synthesis, particularly for the generation of heterocyclic compounds. It is commonly used to synthesize:

- Indazoles : This compound has been employed in multi-step reactions to produce indazole derivatives, which are significant in developing pharmaceuticals with potential anti-cancer properties.

- Quinazoline Derivatives : These compounds are synthesized from this compound and have applications in medicinal chemistry due to their biological activity against various diseases.

Material Science

In material science, this compound is utilized for creating molecular receptors and building blocks for crystal engineering. It plays a pivotal role in developing advanced materials with specific functional properties.

Biological Applications

This compound is also prominent in biological research:

- Fluorescent Dyes and Biosensors : It is used to create fluorescent probes essential for imaging and diagnostic applications in biological systems.

- Enzyme Inhibition Studies : Derivatives of this compound have shown potential as enzyme inhibitors, making them candidates for therapeutic applications against various diseases.

Synthesis of Indazoles

A notable study demonstrated the successful synthesis of 5-cyanoindazoles from this compound through a multi-step reaction process. These compounds exhibited significant biological activity, positioning them as candidates for further medicinal chemistry studies aimed at developing new therapeutic agents.

Antimicrobial Activity

Another investigation focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The results indicated that certain derivatives displayed promising activity against bacterial strains, suggesting potential applications in developing new antimicrobial agents.

作用机制

The mechanism of action of 5-Bromo-2-fluorobenzaldehyde largely depends on its chemical reactivity. In nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzene ring more susceptible to attack by nucleophiles. This facilitates the formation of various substituted products.

In biological systems, derivatives of this compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application .

相似化合物的比较

Structural and Physical Properties

A comparison of 5-bromo-2-fluorobenzaldehyde with structurally related compounds is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₇H₄BrFO | 203.01 | 93777-26-5 | N/A | Br (C5), F (C2), CHO (C1) |

| 2-Bromofluorobenzene | C₆H₄BrF | 174.99 | 1072-85-1 | 155–157 | Br (C2), F (C1) |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 459-57-4 | 181–183 | F (C4), CHO (C1) |

| 2,6-Dibromobenzaldehyde | C₇H₄Br₂O | 263.92 | 74553-29-0 | N/A | Br (C2, C6), CHO (C1) |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 219.01 | N/A | N/A | Br (C5), F (C4), OH (C2), CHO (C1) |

Key Observations :

- Substituent Effects: The bromine and fluorine in this compound enhance electrophilicity at the aldehyde group compared to non-halogenated benzaldehydes. The absence of an aldehyde group in 2-bromofluorobenzene limits its utility in condensation reactions .

- Boiling Points : Fluorine and bromine substituents generally increase boiling points due to increased molecular weight and polarity. However, data for this compound remain unreported .

Electrophilic Aromatic Substitution

- This compound : The electron-withdrawing fluorine and bromine groups deactivate the ring, directing further substitutions to specific positions. The aldehyde group facilitates nucleophilic additions and condensations .

- 4-Fluorobenzaldehyde : The para-fluorine directs electrophiles to the ortho and para positions relative to the aldehyde, enabling regioselective functionalization .

Cross-Coupling Reactions

- Suzuki Coupling : The bromine in this compound participates in palladium-catalyzed couplings, yielding biaryl derivatives with >85% efficiency . In contrast, 2-bromofluorobenzene lacks an aldehyde, limiting its use in multi-step syntheses .

Cyclization Reactions

- Dihydrobenzofuran Synthesis: this compound reacts with tert-butylamine and diphenylmethanol to form dihydrobenzofurans via tandem SNAr/cyclization . Analogous reactions with 4-fluorobenzaldehyde are less efficient due to reduced steric and electronic effects.

Commercial Availability and Cost

生物活性

5-Bromo-2-fluorobenzaldehyde (CAS Number: 93777-26-5) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

- Molecular Formula : CHBrF O

- Molecular Weight : 203.01 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Melting Point : 58-62 °C

- Boiling Point : 232.1 ± 20.0 °C at 760 mmHg

- Flash Point : 94.2 ± 21.8 °C

The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of various biologically active compounds, including fluorescent dyes and enzyme inhibitors. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that can modify enzyme activities or receptor functions in biological systems .

Applications in Biological Research

This compound has several notable applications in biological research:

- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing indazoles and quinazoline derivatives, which are important in developing pharmaceuticals with potential anti-cancer and anti-inflammatory properties .

- Fluorescent Dyes and Biosensors : The compound is utilized in creating fluorescent probes for imaging and diagnostic applications in biological systems.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as enzyme inhibitors, potentially leading to therapeutic applications against various diseases .

Case Study 1: Synthesis of Indazoles

A study demonstrated the successful synthesis of 5-cyanoindazoles from this compound through a multi-step reaction process. These compounds exhibited significant biological activity, making them candidates for further medicinal chemistry studies aimed at developing new therapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were synthesized and tested for antimicrobial properties. The results indicated that certain derivatives showed promising activity against bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds to highlight its unique properties:

| Compound Name | Positioning of Substituents | Notable Biological Activity |

|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Br at position 2, F at 5 | Varies; less potent than the target compound |

| 3-Bromo-2-fluorobenzaldehyde | Br at position 3, F at 2 | Moderate activity; primarily used in synthetic pathways |

| This compound | Br at position 5, F at 2 | High versatility; significant potential as enzyme inhibitors |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-fluorobenzaldehyde in academic laboratories?

The compound is synthesized via bromination and fluorination of benzaldehyde derivatives. A transition-metal-free method involves its reaction with amines under basic conditions to form cyclization precursors, as demonstrated in solid-phase approaches for quinolone synthesis (Scheme 48, path 1) . Alternative multi-step pathways using hydrolyzed pyrrolidinone derivatives and subsequent condensation have also been validated .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity. Infrared (IR) spectroscopy verifies the aldehyde functional group (C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity (>95% GC purity as per commercial standards) . Mass spectrometry (MS) and elemental analysis further validate molecular composition.

Q. What are the best practices for handling and storing this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage, as moisture and oxygen may alter reactivity. Purity-sensitive applications require periodic re-analysis via GC/HPLC .

Q. What analytical techniques detect impurities in this compound?

Impurities such as brominated by-products or oxidation derivatives (e.g., carboxylic acids) are identified via HPLC-MS or thin-layer chromatography (TLC). Quantitative analysis uses calibration curves with reference standards .

Advanced Research Questions

Q. How can reaction conditions be optimized for transition-metal-free C–F bond activation using this compound?

Adjust base strength (e.g., NaOH vs. K₂CO₃) and solvent polarity to enhance nucleophilic substitution. For example, refluxing in polar aprotic solvents (DMF, DMSO) with 4 N NaOH promotes efficient hydrolysis and condensation . Kinetic studies and in situ monitoring (e.g., NMR) help identify rate-limiting steps.

Q. How do researchers resolve contradictions in reaction yields between catalytic systems involving this compound?

Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvents. Compare turnover numbers (TONs) and activation energies via Arrhenius plots. Conflicting data may arise from halogen bonding interference or steric effects; computational modeling (DFT) clarifies mechanistic pathways .

Q. What strategies minimize by-products in multi-step syntheses using this compound?

Employ protective groups (e.g., acetals) for the aldehyde moiety during bromination/fluorination. One-pot reactions reduce intermediate isolation steps, as shown in the synthesis of benzo[b]thiophene derivatives for SGLT2 inhibitors . Purification via column chromatography (silica gel, hexane/EtOAc) removes residual halides.

Q. How does substituent positioning influence electrophilic substitution reactions of this compound?

The electron-withdrawing fluorine atom at position 2 directs electrophiles to the para position (C-4) relative to the aldehyde group. Bromine at C-5 further deactivates the ring, reducing reactivity at meta positions. X-ray crystallography data (e.g., bond angles and torsional strain) support these electronic effects .

Application-Focused Questions

Q. What role does this compound play in synthesizing SGLT2 inhibitors like Ipragliflozin?

It serves as a key intermediate in constructing the fluorinated benzyl moiety of Ipragliflozin. Condensation with benzo[b]thiophene derivatives forms the core structure, followed by chiral resolution and acetylation to yield the final drug .

Q. How is regioselectivity achieved in cross-coupling reactions involving this compound?

Selective Suzuki-Miyaura coupling at the bromine site (C-5) is achieved using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The fluorine atom remains inert under these conditions, enabling modular functionalization for drug analogs .

属性

IUPAC Name |

5-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFGGDVQLQQQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918074 | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-26-5 | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。